molecular formula C20H25NO B4562249 N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide

N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide

Cat. No.: B4562249
M. Wt: 295.4 g/mol
InChI Key: OFYPBLZZBDVUFN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core structure, which consists of two benzene rings connected by a single bond, and a carboxamide functional group attached to one of the benzene rings. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with an appropriate amine, such as 2,4-dimethylpentan-3-amine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-β-alanine: Another biphenyl derivative with similar structural features.

    N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide: A related compound with a different functional group.

    Biphenyl-4-carbonyl chloride: A precursor used in the synthesis of various biphenyl derivatives.

Uniqueness

N-(2,4-dimethylpentan-3-yl)biphenyl-4-carboxamide is unique due to its specific substitution pattern on the biphenyl core and the presence of the carboxamide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-14(2)19(15(3)4)21-20(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPBLZZBDVUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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